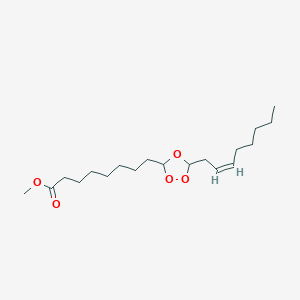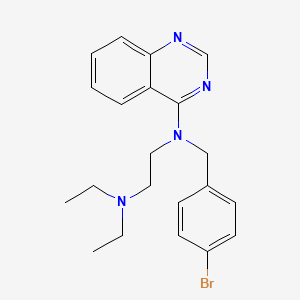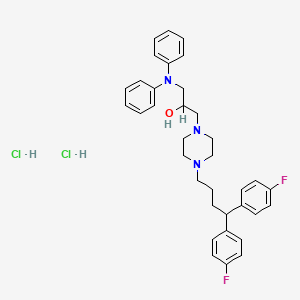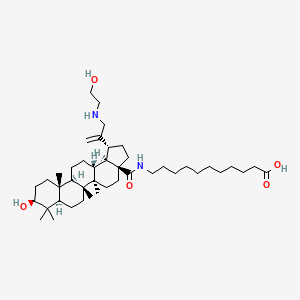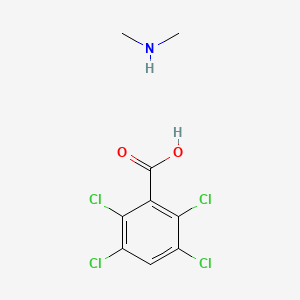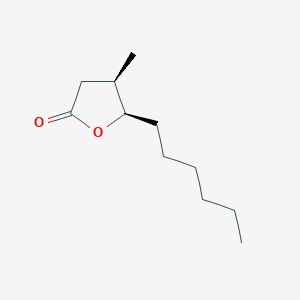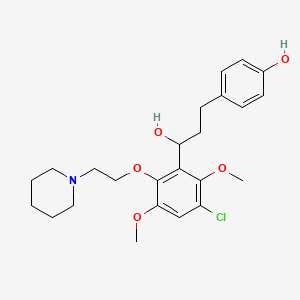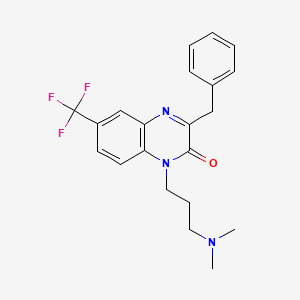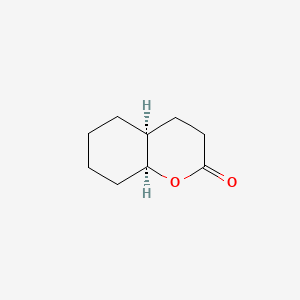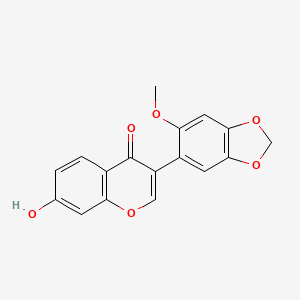
Maxima isoflavone G
説明
Maxima isoflavone G is a naturally occurring isoflavone, a type of flavonoid predominantly found in leguminous plants. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic estrogen in the human body. This compound has garnered interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of maxima isoflavone G typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of chalcones as starting materials, which undergo cyclization in the presence of acidic or basic catalysts to form the isoflavone structure. The reaction conditions often involve temperatures ranging from 60°C to 120°C and may require solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms that express the necessary enzymes for isoflavone biosynthesis. This method is advantageous due to its sustainability and scalability. Alternatively, extraction from plant sources, particularly from species within the Fabaceae family, is also employed, though it may require extensive purification steps.
化学反応の分析
Types of Reactions: Maxima isoflavone G can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroisoflavones.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoflavone ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide); often requires the presence of a catalyst or base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisoflavones.
Substitution: Halogenated or alkylated isoflavones.
科学的研究の応用
Maxima isoflavone G has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and synthesis of isoflavones.
Biology: Investigated for its role in plant defense mechanisms and interactions with soil microbes.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities. It is also studied for its ability to modulate estrogen receptors, making it a candidate for hormone-related therapies.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用機序
Maxima isoflavone G exerts its effects primarily through its interaction with estrogen receptors. It can bind to both estrogen receptor alpha and beta, mimicking the action of natural estrogens. This binding can modulate the expression of estrogen-responsive genes, leading to various biological effects. Additionally, this compound has been shown to inhibit oxidative stress pathways and reduce inflammation by modulating the activity of key signaling molecules such as nuclear factor kappa B (NF-κB).
類似化合物との比較
Genistein: Known for its strong estrogenic activity and anticancer properties.
Daidzein: Exhibits moderate estrogenic activity and is studied for its effects on bone health and cardiovascular diseases.
Biochanin A: Similar to genistein but with additional methyl groups, affecting its solubility and bioavailability.
Maxima isoflavone G stands out due to its distinct chemical structure, which may confer unique biological activities and therapeutic potential.
特性
IUPAC Name |
7-hydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-13-6-16-15(22-8-23-16)5-11(13)12-7-21-14-4-9(18)2-3-10(14)17(12)19/h2-7,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIIMRBCELSOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=CC(=C4)O)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228121 | |
| Record name | Maxima isoflavone G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7741-28-8 | |
| Record name | Cuneatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7741-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maxima isoflavone G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007741288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maxima isoflavone G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maxima isoflavone G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-3-(6-METHOXY-1,3-BENZODIOXOL-5-YL)-4H-1-BENZOPYRAN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H0001JL2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



